molecular formula C27H34N2 B10851666 N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine

N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine

Cat. No.: B10851666
M. Wt: 386.6 g/mol
InChI Key: CDLAPAAACNSKLQ-WYMJOSIYSA-N
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Description

N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine is a synthetic compound belonging to the morphinan class of chemicals. This class is known for its significant pharmacological activities, particularly in the realm of opioid receptor interactions. The compound is structurally related to other well-known opioids and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine typically involves multiple steps, starting from a morphinan derivative. One common approach includes the N-alkylation of a morphinan precursor with benzyl and cyclopropylmethyl groups. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the appropriate alkyl halides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. These methods would involve large-scale reactions with stringent control over reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the morphinan skeleton, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, such as converting ketones to alcohols.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine involves its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, the compound can modulate the release of neurotransmitters, leading to analgesic effects. The molecular targets include G protein-coupled receptors, which play a crucial role in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Morphine: A naturally occurring opioid with potent analgesic properties.

    Oxycodone: A semi-synthetic opioid used for pain management.

    Naloxone: An opioid antagonist used to counteract opioid overdoses.

Uniqueness

N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the benzyl and cyclopropylmethyl groups at the nitrogen atom enhances its binding affinity and selectivity for opioid receptors, potentially leading to improved therapeutic outcomes .

Properties

Molecular Formula

C27H34N2

Molecular Weight

386.6 g/mol

IUPAC Name

(1R,9R,10R)-N-benzyl-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-amine

InChI

InChI=1S/C27H34N2/c1-2-6-20(7-3-1)18-28-23-12-11-22-16-26-24-8-4-5-13-27(24,25(22)17-23)14-15-29(26)19-21-9-10-21/h1-3,6-7,11-12,17,21,24,26,28H,4-5,8-10,13-16,18-19H2/t24-,26+,27+/m0/s1

InChI Key

CDLAPAAACNSKLQ-WYMJOSIYSA-N

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)NCC5=CC=CC=C5)CC6CC6

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)NCC5=CC=CC=C5)CC6CC6

Origin of Product

United States

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